

# The Cyclopropylpyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Cyclopropylpyrimidin-5-amine

Cat. No.: B1373474

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Authored by: [Senior Application Scientist]

### Abstract

The unique conformational constraints and electronic properties imparted by the cyclopropyl group have positioned it as a valuable component in medicinal chemistry. When integrated into the pyrimidine framework, a core constituent of nucleobases, the resulting cyclopropylpyrimidine derivatives emerge as a versatile class of bioactive molecules. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by these compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation. We will explore their significant potential as anticancer, antiviral, and antimicrobial agents, with a particular focus on their role as potent kinase inhibitors. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the cyclopropylpyrimidine scaffold.

## Introduction: The Strategic Incorporation of the Cyclopropyl Moiety

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids and numerous clinically approved drugs.<sup>[1][2]</sup> Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal anchor for engaging biological

targets. The introduction of a cyclopropyl group to this privileged structure is a strategic design element in modern medicinal chemistry. The three-membered ring of the cyclopropyl group introduces a degree of rigidity and a unique electronic character that can significantly influence the pharmacological profile of the parent molecule.

The advantages of incorporating a cyclopropyl moiety include:

- Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to a more favorable interaction with the target protein.
- Improved Metabolic Stability: The cyclopropyl group can block sites of metabolic oxidation, thereby increasing the *in vivo* half-life of the drug candidate.
- Modulation of Physicochemical Properties: The lipophilicity and other physicochemical properties can be fine-tuned by the introduction of a cyclopropyl group, impacting absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide will systematically explore the biological activities of cyclopropylpyrimidine derivatives, highlighting their therapeutic potential and the underlying molecular mechanisms.

## Anticancer Activity: Targeting Key Oncogenic Pathways

Cyclopropylpyrimidine derivatives have demonstrated significant promise as anticancer agents, primarily through the inhibition of key protein kinases that are often dysregulated in cancer.

### Mechanism of Action: Kinase Inhibition

Many cyclopropylpyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.<sup>[3][4]</sup> These small molecules are designed to fit into the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives cell proliferation and survival.

The EGFR signaling pathway plays a crucial role in cell growth, proliferation, and differentiation.<sup>[5][6]</sup> Mutations and overexpression of EGFR are common in various cancers, making it a prime target for therapeutic intervention. Several cyclopropylpyrimidine derivatives have been developed as potent EGFR inhibitors.<sup>[7][8]</sup>

## Signaling Pathway: EGFR Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR signaling pathway by a cyclopropylpyrimidine derivative.

Structure-Activity Relationship (SAR) for EGFR Inhibitors:

- The pyrimidine core acts as a scaffold, with the N1 and N3 atoms often forming hydrogen bonds with the hinge region of the kinase domain.
- The cyclopropyl group, typically attached to an amine or amide linker at the C4 position, can enhance binding affinity by occupying a hydrophobic pocket within the ATP-binding site.<sup>[9]</sup>
- Substitutions on the phenyl ring of the anilino-pyrimidine scaffold are crucial for activity and selectivity. For instance, electron-withdrawing groups can influence the pKa of the molecule and alter its binding interactions.<sup>[7]</sup>

CDKs are a family of serine/threonine kinases that regulate the cell cycle.<sup>[10]</sup> Their aberrant activity is a hallmark of cancer. Cyclopropylpyrimidine derivatives have been investigated as inhibitors of various CDKs, including CDK2 and CDK9.<sup>[6][11]</sup> By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Binding Mode of CDK Inhibitors:

The binding mode of these inhibitors within the CDK active site is often characterized by:

- Hydrogen bonding between the pyrimidine ring and the hinge region of the kinase.
- The cyclopropyl group occupying a hydrophobic pocket, contributing to the overall binding affinity.
- Other substituents on the pyrimidine ring making additional contacts with surrounding amino acid residues, which can confer selectivity for specific CDKs.[\[11\]](#)[\[12\]](#)

## Induction of Apoptosis

Beyond kinase inhibition, some cyclopropylpyrimidine derivatives have been shown to induce apoptosis through other mechanisms.[\[8\]](#)[\[13\]](#) This programmed cell death is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process.[\[14\]](#)[\[15\]](#)[\[16\]](#) Treatment of cancer cells with these compounds can lead to the cleavage of procaspase-3 and PARP-1, hallmarks of apoptosis.[\[8\]](#)

## Antiviral Activity: A Promising Avenue for Novel Therapeutics

Cyclopropylpyrimidine derivatives, particularly those that are nucleoside analogs, have demonstrated significant potential as antiviral agents.[\[17\]](#)[\[18\]](#)[\[19\]](#)

## Mechanism of Action: Nucleoside Analogs

Many antiviral cyclopropylpyrimidine derivatives are nucleoside analogs that, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors of viral DNA or RNA polymerases.[\[20\]](#)[\[21\]](#)[\[22\]](#) Incorporation of these analogs into the growing viral nucleic acid chain can lead to chain termination, thus halting viral replication.[\[23\]](#)

Experimental Workflow: Antiviral Activity Assessment

[Click to download full resolution via product page](#)

Caption: A generalized workflow for evaluating the antiviral activity of cyclopropylpyrimidine derivatives.

## Host-Targeted Antiviral Mechanisms

Some cyclopropylpyrimidine derivatives may exert their antiviral effects by targeting host cell factors that are essential for viral replication.[24][25] This approach has the advantage of a higher barrier to the development of viral resistance. For example, inhibition of host kinases that are co-opted by viruses for their replication can be an effective antiviral strategy.[17]

## Antimicrobial Activity

The broad biological activity of pyrimidine derivatives also extends to antimicrobial effects, and the incorporation of a cyclopropyl group can enhance this activity. While this is an emerging area of research for this specific class of compounds, the general principles of antimicrobial drug action, such as disruption of cell wall synthesis, inhibition of protein synthesis, or interference with nucleic acid replication, are likely to be relevant.

## Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the biological activity of cyclopropylpyrimidine derivatives.

### In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

Protocol:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the cyclopropylpyrimidine derivative and incubate for a specified period (e.g., 48-72 hours).
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).

## Plaque Reduction Assay for Antiviral Activity

This assay measures the ability of a compound to inhibit the formation of viral plaques.

Protocol:

- Cell Monolayer: Prepare a confluent monolayer of susceptible host cells in a multi-well plate.
- Virus-Compound Incubation: Incubate a known titer of the virus with serial dilutions of the cyclopropylpyrimidine derivative.
- Infection: Inoculate the cell monolayers with the virus-compound mixtures.
- Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
- Incubation: Incubate the plates until plaques are visible.
- Plaque Visualization: Fix and stain the cells to visualize and count the plaques.
- Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC<sub>50</sub> value (the concentration of the compound that reduces plaque formation by 50%).[11][26]

## In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

**Protocol:**

- Reaction Setup: In a microplate well, combine the kinase, a specific substrate (peptide or protein), and the cyclopropylpyrimidine derivative at various concentrations in a suitable reaction buffer.
- Initiation: Initiate the kinase reaction by adding ATP and MgCl<sub>2</sub>.
- Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
- Detection: Detect the phosphorylated substrate. This can be done using various methods, including:
  - Radiometric assays: Using [ $\gamma$ -<sup>32</sup>P]ATP and measuring the incorporation of the radiolabel into the substrate.
  - Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
  - Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
- Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC<sub>50</sub> value.

## Quantitative Bioactivity Data

The following tables summarize the reported bioactivity of selected cyclopropylpyrimidine derivatives.

Table 1: Anticancer Activity of Cyclopropylpyrimidine Derivatives

| Compound ID | Cancer Cell Line           | Target(s)            | IC50 (µM)                  | Reference |
|-------------|----------------------------|----------------------|----------------------------|-----------|
| CPD-1       | HeLa, MCF-7, HepG-2        | EGFR, CDK4/cyclin D1 | 9.27, 7.69, 5.91           | [24]      |
| CPD-2       | A549                       | Not specified        | 5.988                      | [3]       |
| CPD-3       | PC-3, A549, MCF-7, HCT-116 | Not specified        | 1.98 - 4.27                | [27][28]  |
| CPD-4       | HCT-116                    | Not specified        | 60.9                       | [29]      |
| CPD-5       | MGC-803, PC-3, A549, H1975 | Not specified        | 1.86                       | [15]      |
| CPD-6       | HT1080, HeLa, Caco-2, A549 | Not specified        | 96.25, 74.8, 76.92, 148    | [16]      |
| CPD-7       | HT1080, HeLa, Caco-2, A549 | Not specified        | 43.75, 17.50, 73.08, 68.75 | [16]      |

Table 2: Antiviral Activity of Cyclopropylpyrimidine Derivatives

| Compound ID | Virus      | Cell Line     | EC50 (µM)   | Reference |
|-------------|------------|---------------|-------------|-----------|
| CPD-8       | HCMV, MCMV | Not specified | 0.27 - 0.49 | [18]      |
| CPD-9       | EBV        | Daudi cells   | ~0.3        | [18]      |
| CPD-10      | VZV        | Not specified | 3.3         | [18]      |
| CPD-11      | HBV        | Not specified | 4           | [18]      |
| CPD-12      | HSV-1      | Not specified | 2           | [9]       |
| CPD-13      | EBV        | Daudi cells   | <0.41 - 2.5 | [9]       |
| CPD-14      | VZV        | Not specified | 3.6         | [9]       |
| CPD-15      | HBV        | Not specified | 2           | [9]       |

## Conclusion and Future Directions

Cyclopropylpyrimidine derivatives represent a highly promising and versatile scaffold in drug discovery. Their demonstrated efficacy as anticancer, antiviral, and kinase inhibitory agents underscores their therapeutic potential. The unique structural and electronic features of the cyclopropyl group provide a powerful tool for medicinal chemists to fine-tune the pharmacological properties of pyrimidine-based compounds.

Future research in this area should focus on:

- Elucidation of Novel Mechanisms: Investigating novel mechanisms of action beyond kinase inhibition and nucleoside analog activity.
- Structure-Based Drug Design: Utilizing co-crystal structures of cyclopropylpyrimidine derivatives bound to their targets to guide the design of more potent and selective inhibitors.
- Exploration of New Therapeutic Areas: Expanding the investigation of these compounds into other therapeutic areas, such as inflammatory and neurodegenerative diseases.
- Optimization of ADME Properties: Further refining the pharmacokinetic and pharmacodynamic profiles of lead compounds to enhance their clinical translatability.

The continued exploration of the chemical space around the cyclopropylpyrimidine scaffold is poised to yield a new generation of innovative and effective therapeutic agents.

## References

- Structure-based design, synthesis and evaluation of 2,4-diaminopyrimidine derivatives as novel caspase-1 inhibitors. (n.d.). PubMed.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (n.d.). MDPI.
- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (n.d.). National Center for Biotechnology Information.
- Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. (n.d.). PubMed.

- Nucleotide Inhibitors Antiviral drugs ; Definition, Examples and Mechanism of action. (2024, June 21). YouTube.
- Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. (n.d.). PubMed.
- Pyrimidine: a review on anticancer activity with key emphasis on SAR. (2021, June 19). Semantic Scholar.
- Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides. (n.d.). PubMed.
- Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][14][17][18]triazine-based VEGFR-2 kinase inhibitors. (n.d.). PubMed.
- Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). National Center for Biotechnology Information.
- Pyrimidine: a review on anticancer activity with key emphasis on SAR. (n.d.). Semantic Scholar.
- Mechanisms of action of antiviral drugs. (n.d.). EBSCO Information Services.
- Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. (n.d.). National Center for Biotechnology Information.
- Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. (n.d.). PubMed Central.
- Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. (n.d.). MDPI.
- Structure–Activity Relationships of Inactive-Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. (n.d.). National Center for Biotechnology Information.
- SAR of some novel pyrimidine derivatives and chemical structure of... (n.d.). ResearchGate.
- Pyrimidine: a review on anticancer activity with key emphasis on SAR. (n.d.). Ovid.
- Pyrimidine: a review on anticancer activity with key emphasis on SAR. (n.d.). ResearchGate.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). National Center for Biotechnology Information.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). Royal Society of Chemistry.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (n.d.). Royal Society of Chemistry.
- A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. (n.d.). PubMed Central.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed.

- Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. (n.d.). PubMed.
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). MDPI.
- Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes. (n.d.). National Center for Biotechnology Information.
- Caspases: pharmacological manipulation of cell death. (n.d.). PubMed Central.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018–2023). (n.d.). PubMed.
- Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. (n.d.). PubMed.
- SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... (n.d.). ResearchGate.
- Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. (n.d.). MDPI.
- Targeting caspases in cancer therapeutics. (n.d.). PubMed Central.
- New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (n.d.). PubMed.
- Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding. (n.d.). National Center for Biotechnology Information.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). Royal Society of Chemistry.
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (n.d.). National Center for Biotechnology Information.
- Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review. (n.d.). MDPI.
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). MDPI.
- Discovery and investigation of antiproliferative and apoptosis-inducing properties of new heterocyclic podophyllotoxin analogues accessible by a one-step multicomponent synthesis. (n.d.). PubMed.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Pyrimidine: a review on anticancer activity with key emphasis on SAR [ouci.dntb.gov.ua]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018–2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery and investigation of antiproliferative and apoptosis-inducing properties of new heterocyclic podophyllotoxin analogues accessible by a one-step multicomponent synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-based design, synthesis and evaluation of 2,4-diaminopyrimidine derivatives as novel caspase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]
- 18. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 22. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. researchgate.net [researchgate.net]
- 29. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Cyclopropylpyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1373474#biological-activity-of-cyclopropylpyrimidine-derivatives>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)